molecular formula C19H22N4O3 B2849968 [(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2,3-dimethylquinoxaline-6-carboxylate CAS No. 871806-28-9

[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2,3-dimethylquinoxaline-6-carboxylate

Katalognummer: B2849968
CAS-Nummer: 871806-28-9
Molekulargewicht: 354.41
InChI-Schlüssel: DAGGKPTWVBKPJB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2,3-dimethylquinoxaline-6-carboxylate is a useful research compound. Its molecular formula is C19H22N4O3 and its molecular weight is 354.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2,3-dimethylquinoxaline-6-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's structure, synthesis, biological activity, and therapeutic potential based on available research.

Chemical Structure and Properties

The compound's molecular formula is C18H22N4O6C_{18}H_{22}N_{4}O_{6}, with a molecular weight of 390.4 g/mol. The structural integrity of the compound is crucial for its biological activity, as it incorporates functional groups that may interact with various biological targets.

PropertyValue
Molecular FormulaC18H22N4O6
Molecular Weight390.4 g/mol
DensityNot Available
Melting PointNot Available
Boiling PointNot Available

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:

  • Formation of the Quinoxaline Ring : This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the Cyano Group : Utilization of nucleophilic substitution reactions to incorporate the cyano group into the molecular framework.
  • Carbamoylation : The carbamoyl group is introduced via reaction with isocyanates or carbamates under controlled conditions.

Biological Activity

Research indicates that quinoxaline derivatives exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Anticancer Activity

Several studies have demonstrated that quinoxaline derivatives possess significant anticancer properties. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

In a study evaluating multiple quinoxaline derivatives, compound 5g was noted for its comparable inhibitory effects to cisplatin on human non-small-cell lung cancer (NSCLC) cells harboring different gene mutations . This highlights the potential of such compounds in cancer therapy.

The mechanism by which this compound exerts its effects may involve:

  • Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes involved in cell survival pathways.
  • Modulation of Signaling Pathways : They may affect pathways such as NF-κB and MAPK, which are critical in cancer progression .

Case Studies

  • TAK1 Inhibition : A related study demonstrated that certain derivatives exhibit potent TAK1 inhibitory activity with an IC50 value of 27 nM. TAK1 plays a crucial role in regulating cell survival and inflammation .
  • Antimicrobial Activity : Quinoxaline derivatives have also been studied for their antimicrobial properties. A derivative similar to this compound showed promising results against bacterial strains .

Eigenschaften

IUPAC Name

[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2,3-dimethylquinoxaline-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O3/c1-11(2)19(5,10-20)23-17(24)9-26-18(25)14-6-7-15-16(8-14)22-13(4)12(3)21-15/h6-8,11H,9H2,1-5H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAGGKPTWVBKPJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C2C=C(C=CC2=N1)C(=O)OCC(=O)NC(C)(C#N)C(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.